3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione
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Overview
Description
3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring substituted with chloro, morpholine, and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Substitution Reactions: The chloro group can be introduced through electrophilic substitution using reagents like thionyl chloride.
Morpholine and Pyrrolidine Introduction: These groups can be added via nucleophilic substitution reactions, where the pyrrole intermediate reacts with morpholine and pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the chloro group, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and morpholine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
Uniqueness
Compared to similar compounds, 3-Chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione is unique due to the combination of its substituents, which confer distinct chemical and biological properties. Its pyrrole core, coupled with the morpholine and pyrrolidine groups, provides a versatile scaffold for further functionalization and application in various fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
Properties
IUPAC Name |
3-chloro-4-morpholin-4-yl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c19-15-16(21-9-11-25-12-10-21)18(24)22(17(15)23)14-5-3-13(4-6-14)20-7-1-2-8-20/h3-6H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLNBERUFBANBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N3C(=O)C(=C(C3=O)Cl)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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